

3-tert-butyl-1H-pyrazole-5-carboxylic acid CAS number and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3-tert-butyl-1H-pyrazole-5-carboxylic acid
Cat. No.:	B1299346

[Get Quote](#)

An In-depth Technical Guide to 3-tert-butyl-1H-pyrazole-5-carboxylic Acid

This technical guide provides comprehensive information on **3-tert-butyl-1H-pyrazole-5-carboxylic acid**, a heterocyclic building block of significant interest in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals involved in drug discovery and organic synthesis.

Core Compound Identification

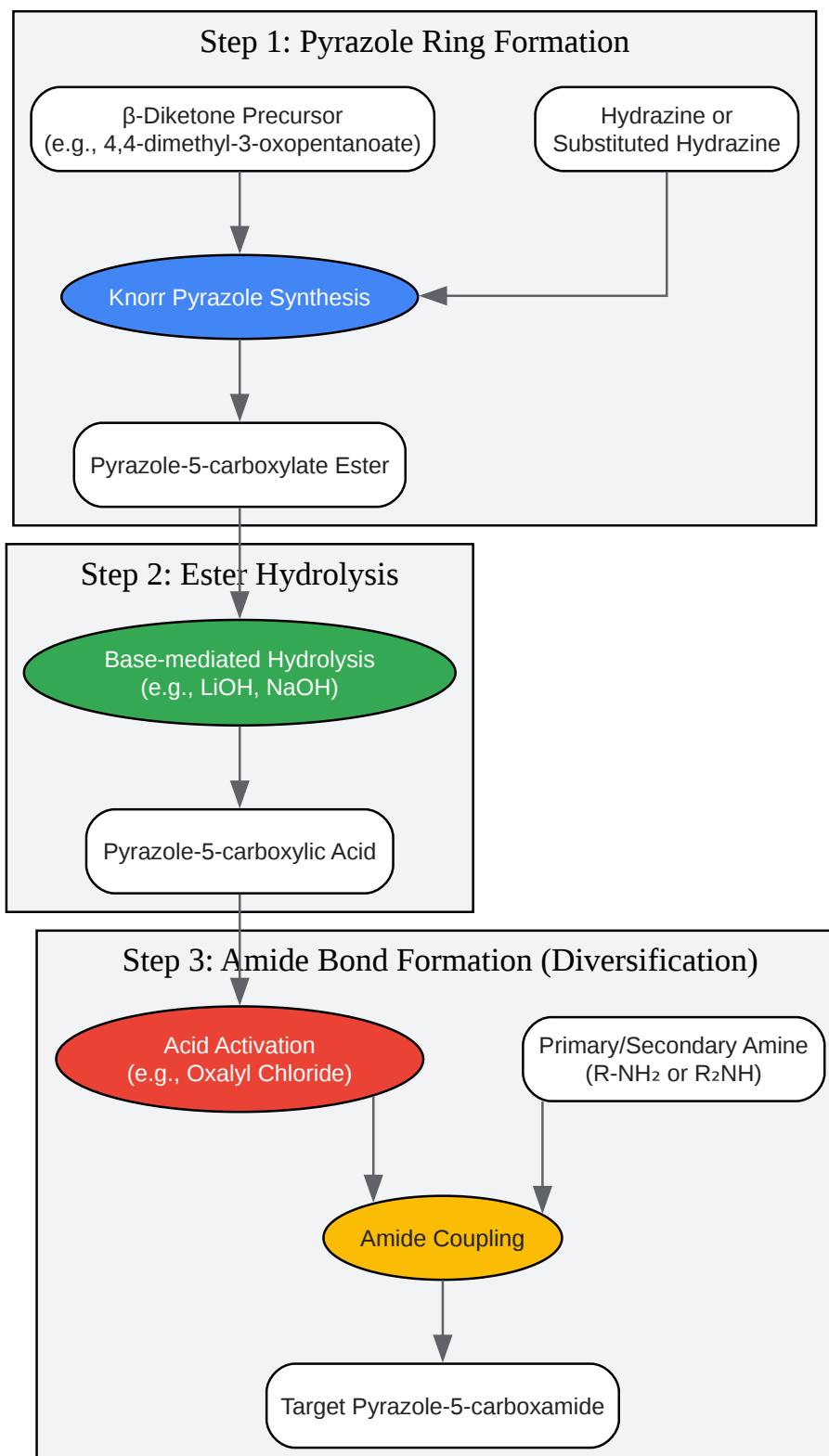
Chemical Structure:

The structure of **3-tert-butyl-1H-pyrazole-5-carboxylic acid** consists of a pyrazole ring substituted with a tert-butyl group at position 3 and a carboxylic acid group at position 5.

CAS Number: 83405-71-4[1]

Physicochemical Properties

A summary of the key physicochemical properties for **3-tert-butyl-1H-pyrazole-5-carboxylic acid** and its common N-substituted analogs is presented below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.


Property	3-tert-butyl-1H-pyrazole-5-carboxylic acid	1-Benzyl-3-tert-butyl-1H-pyrazole-5-carboxylic acid	3-tert-butyl-1-phenyl-1H-pyrazole-5-carboxylic acid
CAS Number	83405-71-4[1]	100957-85-5[2]	93045-47-7[3][4][5][6]
Molecular Formula	C ₈ H ₁₂ N ₂ O ₂ [7]	C ₁₅ H ₁₈ N ₂ O ₂ [2]	C ₁₄ H ₁₆ N ₂ O ₂ [3][5]
Molecular Weight	168.19 g/mol [7]	258.32 g/mol [2]	244.29 g/mol [3]
SMILES	CC(C) (C)C1=CC(=NN1)C(=O)O[7]	C1=CC=C(C=C1)CN2 N=C(C=C2C(=O)O)C(C)C	CC(C) (C)C1=CC(=NN1C2=CC=CC=C2)C(=O)O
Storage	Sealed in dry, Room Temperature[7]	Not specified	Not specified

Synthesis and Experimental Protocols

The synthesis of **3-tert-butyl-1H-pyrazole-5-carboxylic acid** and its derivatives is a critical aspect of its application in research. The general synthetic strategy involves the construction of the pyrazole ring, followed by functional group manipulations.

Logical Synthesis Workflow

The primary route for synthesizing substituted pyrazole-5-carboxamides, which are common derivatives, begins with the construction of the core pyrazole ring system, followed by modification of the carboxylic acid moiety. This workflow allows for late-stage diversification, which is highly valuable in drug discovery programs.[8]

[Click to download full resolution via product page](#)

General Synthetic Workflow for Pyrazole-5-carboxamides.

Protocol 1: Synthesis of Pyrazole-5-carboxylate Ester via Knorr Cyclization

This protocol describes the formation of the pyrazole ring from a β -ketoester and a hydrazine derivative.

- Objective: To synthesize a 1,3-disubstituted-1H-pyrazole-5-carboxylate ester.
- Materials:
 - Appropriate β -ketoester (e.g., ethyl 4,4-dimethyl-3-oxopentanoate) (1.0 eq)
 - Hydrazine hydrate or a substituted hydrazine hydrochloride (1.0 - 1.2 eq)
 - Solvent (e.g., Ethanol, Acetic Acid)
- Procedure:
 - Dissolve the hydrazine derivative in the chosen solvent (e.g., ethanol).[\[8\]](#)
 - If using a hydrochloride salt, add a base like sodium acetate to liberate the free hydrazine.
 - Add the β -ketoester dropwise to the stirred hydrazine solution at room temperature.[\[8\]](#)
 - Heat the reaction mixture to reflux (approximately 80 °C) and monitor the reaction's progress using Thin Layer Chromatography (TLC).[\[8\]](#)
 - Upon completion (typically 2-6 hours), allow the mixture to cool to room temperature.[\[8\]](#)
 - Reduce the solvent volume under reduced pressure. The product may precipitate or require extraction with an organic solvent (e.g., ethyl acetate) followed by washing with water and brine.
 - Purify the crude product by recrystallization or column chromatography.

Protocol 2: Hydrolysis to 3-tert-butyl-1H-pyrazole-5-carboxylic Acid

This protocol details the conversion of the pyrazole ester to the target carboxylic acid.

- Objective: To synthesize **3-tert-butyl-1H-pyrazole-5-carboxylic acid** from its corresponding ester.
- Materials:
 - Pyrazole-5-carboxylate ester (from Protocol 1) (1.0 eq)
 - Base: Lithium hydroxide (LiOH) or Potassium hydroxide (KOH) (1.5 - 3.0 eq)[8][9][10]
 - Solvent system: Ethanol or a mixture of Tetrahydrofuran (THF) and Water.[8][9][10]
 - 1M Hydrochloric acid (HCl) solution
- Procedure:
 - Dissolve the pyrazole ester in the solvent system (e.g., ethanol).[9][10]
 - Add an aqueous solution of the base (e.g., KOH) to the ester solution.[9][10]
 - Heat the mixture to reflux for several hours (typically 3 hours) until TLC indicates the complete consumption of the starting material.[9][10]
 - Cool the reaction mixture and remove the organic solvent under reduced pressure.[9][10]
 - Dissolve the remaining aqueous residue in water and acidify with 1M HCl until a precipitate forms.[9][10]
 - Filter the solid precipitate, wash with cold water, and dry to yield the carboxylic acid.[9][10]

Applications in Drug Discovery and Medicinal Chemistry

The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[11] Pyrazole derivatives are known to exhibit diverse pharmacological activities.

- Anticancer Activity: Numerous pyrazole-containing compounds have been investigated as potential anticancer agents. For instance, certain carbohydrazide derivatives of pyrazole have shown cytotoxicity against lung cancer cell lines like A549.[11]
- Enzyme Inhibition: The pyrazole core is present in several FDA-approved drugs, including the selective COX-2 inhibitor Celecoxib, highlighting its importance in designing enzyme inhibitors.[11]
- Bioisosteric Replacement: In drug design, the carboxylic acid moiety can sometimes be replaced with bioisosteres like tetrazoles to improve pharmacokinetic properties such as metabolic stability and lipophilicity.[12] The availability of **3-tert-butyl-1H-pyrazole-5-carboxylic acid** provides a versatile starting point for creating libraries of compounds for screening and lead optimization.

The tert-butyl group on the pyrazole ring can provide steric bulk, which can influence binding selectivity and improve metabolic stability by blocking potential sites of oxidation. This makes the title compound a valuable building block for developing new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. 83405-71-4|3-(tert-Butyl)-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
3. 3-(TERT-BUTYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
4. 93045-47-7|3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
5. 3-(tert-Butyl)-1-phenyl-1H-pyrazole-5-carboxylic acid [oakwoodchemical.com]
6. CAS#:93045-47-7 | 3-(TERT-BUTYL)-1-PHENYL-1H-PYRAZOLE-5-CARBOXYLIC ACID | Chemsoc [chemsoc.com]

- 7. achmem.com [achmem.com]
- 8. benchchem.com [benchchem.com]
- 9. 1-(4-tert-Butylbenzyl)-3-phenyl-1H-pyrazole-5-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]
- To cite this document: BenchChem. [3-tert-butyl-1H-pyrazole-5-carboxylic acid CAS number and structure]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1299346#3-tert-butyl-1h-pyrazole-5-carboxylic-acid-cas-number-and-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com